Prosapogenin A

Übersicht

Beschreibung

- Progenin III, auch bekannt als Prosapogenin A, ist eine natürliche Verbindung, die in Pflanzen der Gattungen Veratrum und Dioscorea vorkommt.

- Es zeigt starke Antikrebsaktivitäten, indem es die Apoptose (programmierter Zelltod) in menschlichen Krebszellen induziert.

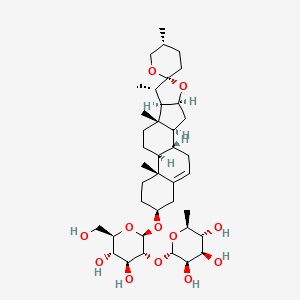

- Seine chemische Struktur besteht aus 39 Kohlenstoffatomen, 62 Wasserstoffatomen und 12 Sauerstoffatomen mit einem Molekulargewicht von 722,90 g/mol .

Wissenschaftliche Forschungsanwendungen

- Chemie: Progenin III dient als wertvolles Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen.

- Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Signalwege, einschließlich der Hemmung der STAT3-Signalgebung.

- Medizin: Wegen seiner apoptoseinduzierenden Eigenschaften wird es auf sein Potenzial als Antikrebstherapie untersucht.

- Industrie: Derzeit gibt es nur begrenzte industrielle Anwendungen, aber seine einzigartige Struktur rechtfertigt weitere Untersuchungen.

Wirkmechanismus

- Die Antikrebswirkungen von Progenin III umfassen die Hemmung des STAT3-Signalwegs.

- Es beeinflusst auch die Glykolyse und stört den Energiestoffwechsel in Krebszellen.

- Molekulare Ziele und Signalwege, die mit seiner Wirkung verbunden sind, müssen noch weiter geklärt werden.

Wirkmechanismus

Target of Action

Prosapogenin A, a natural product from Veratrum, primarily targets the STAT3 signaling pathway . The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor known to play a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

this compound interacts with its target by inhibiting the STAT3 signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in the cellular processes it controls . Additionally, this compound also affects glycolysis, a metabolic pathway that plays a key role in cancer cell survival and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the STAT3 signaling pathway . By inhibiting this pathway, this compound disrupts the transcription of genes that promote cell growth and inhibit apoptosis . The compound’s impact on glycolysis further enhances its anti-cancer effects, as this metabolic pathway is often upregulated in cancer cells .

Result of Action

The inhibition of the STAT3 signaling pathway and glycolysis by this compound results in the induction of apoptosis in human cancer cells . This means that the compound triggers programmed cell death, thereby reducing the number of cancer cells .

Biochemische Analyse

Biochemical Properties

Prosapogenin A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes . The nature of these interactions involves the suppression of the STAT3 signaling pathway, which is considered to be an oncogene .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in HeLa, HepG2, and MCF-7 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through the inhibition of the STAT3 signaling pathway and glycolysis .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level by inhibiting the STAT3 signaling pathway and modulating the expression of glycometabolism-related genes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes .

Vorbereitungsmethoden

- Progenin III kann aus natürlichen Quellen gewonnen oder synthetisiert werden.

- Natürliche Quellen: Extrahiert aus Veratrum, Dioscorea japonica, Ophiopogon planiscapus, Dracaena draco und Allium vineale (Wilder Knoblauch).

- Synthesewege: Detaillierte Synthesemethoden sind nicht allgemein dokumentiert, aber weitere Forschung ist erforderlich, um effiziente Synthesewege zu erforschen.

Analyse Chemischer Reaktionen

- Progenin III durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen:

- Oxidation: Umfasst typischerweise Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).

- Reduktion: Verwendet Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

- Substitution: Kann über nukleophile Substitutionsreaktionen erfolgen.

- Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.

Vergleich Mit ähnlichen Verbindungen

- Progenin III zeichnet sich durch seine spezifischen Antikrebsaktivitäten aus.

- Zu ähnlichen Verbindungen gehören andere Saponine und Steroidglykoside, aber die einzigartigen Wirkungen von Progenin III heben es hervor .

Eigenschaften

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXIQHTUNGFJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19057-67-1 | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prosapogenin A exert its anticancer effects?

A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) [, , , ], HepG2 (liver cancer) [], and MCF-7 (breast cancer) [, ]. This effect is attributed, at least in part, to its ability to inhibit the STAT3 signaling pathway [, ], a critical pathway often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

Q2: Does this compound affect cellular metabolism?

A2: Yes, research suggests that this compound can modulate glycometabolism in cancer cells [, ]. Specifically, it has been shown to downregulate the expression of genes involved in glycolysis, such as GLUT1, HK (hexokinase), and PFKL (phosphofructokinase 1) []. This metabolic reprogramming may contribute to its anticancer activity by depriving cancer cells of essential energy sources.

Q3: Does the sugar moiety of this compound play a role in its immunomodulatory activity?

A3: Studies on Formosanin C, a diosgenin glycoside that yields this compound upon hydrolysis, suggest that the sugar moiety significantly influences its immunomodulatory effects []. While both compounds stimulated the proliferation of Con A-stimulated lymphocytes, Formosanin C exhibited higher potency. Further hydrolysis to Trillin and diosgenin abolished this activity, highlighting the importance of the sugar moiety for optimal immunomodulatory activity [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol.

Q5: Which spectroscopic techniques are used to characterize this compound?

A5: Researchers commonly employ a combination of spectroscopic techniques to elucidate the structure of this compound. These include nuclear magnetic resonance spectroscopy (NMR) (both 1H and 13C), mass spectrometry (MS), infrared spectroscopy (IR), and two-dimensional NMR techniques (2D-NMR) like COSY, HMBC, NOESY, and TOCSY [, , , , ].

Q6: What are the common sources of this compound?

A6: this compound is primarily found in plants belonging to the Dioscorea genus, commonly known as yams. Examples include Dioscorea zingiberensis [, , , , ], Dioscorea birmanica [, , ], Dioscorea villosa [, ], Dioscorea parviflora [], Dioscorea cayenensis [], and Dioscorea futschauensis []. Other plant sources include Smilax china [], Paris polyphylla [, ], Rhapis exelsa [], Costus lacerus [], Cordyline australis [], Allium gramineum [], and Ophiopogon planiscapus [].

Q7: How is this compound typically extracted and isolated?

A7: this compound is typically extracted from plant materials using solvents like methanol or ethanol. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, reversed-phase high-performance liquid chromatography (HPLC), and centrifugal partition chromatography for purification and isolation [, , , , , ].

Q8: Can the content of this compound be enhanced in plants?

A8: Yes, studies have shown that enzymatic hydrolysis of Dioscorea zingiberensis using xylanase can significantly increase the content of this compound, along with other spirostanol saponins []. This enzymatic approach presents a promising strategy for enhancing the yield of valuable bioactive compounds like this compound from natural sources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.